5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at position 5 with a 4-methoxyphenylmethylamino group, at position 2 with a 4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl group, and at position 4 with a carbonitrile moiety.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-17-4-3-13-28(16-17)33(29,30)21-11-7-19(8-12-21)23-27-22(14-25)24(32-23)26-15-18-5-9-20(31-2)10-6-18/h5-12,17,26H,3-4,13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUNAVXJGQOFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the nitrile group produces primary amines .
Scientific Research Applications
5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural-Activity Relationship (SAR) Insights
- Oxazole Core : The electron-rich oxazole facilitates π-π stacking, critical for binding to aromatic residues in proteins.
- Methoxybenzylamino: Balances lipophilicity and may reduce metabolic degradation compared to fluorinated analogues .
Biological Activity
5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The compound belongs to the oxazole family, which is known for various pharmacological properties. The synthesis typically involves multi-step reactions including the formation of the oxazole ring and the introduction of sulfonamide and carbonitrile groups. Detailed synthetic routes may vary, but they often utilize starting materials such as arylsulfonyl chlorides and amines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxazole moieties. For instance, derivatives of 1,3-oxazole have shown significant cytotoxic effects against various human cancer cell lines. A specific study demonstrated that a related compound exhibited average GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against leukemia and solid tumor cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| Compound A | CCRF-CEM | 0.005 | 0.012 | 0.036 |
| Compound B | COLO 205 | 0.015 | 0.030 | 0.045 |
| Compound C | MALME-3M | 0.007 | 0.018 | 0.040 |
The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division . Molecular docking studies suggest that these compounds may bind effectively to the colchicine site on tubulin, thereby disrupting microtubule dynamics.
Antioxidant Activity
In addition to anticancer properties, some derivatives have been evaluated for their antioxidant activity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). While specific data on the compound is limited, related compounds have shown varying degrees of antioxidant activity, indicating potential protective effects against oxidative stress .
Case Studies
Case Study 1: Antitumor Efficacy
A study involving a structurally similar oxazole derivative reported significant antitumor efficacy in vivo, showcasing a reduction in tumor size in xenograft models when treated with the compound . The study emphasized the importance of further exploring structure-activity relationships to optimize efficacy.
Case Study 2: Molecular Mechanisms
Another investigation focused on elucidating the molecular mechanisms underlying the anticancer activity of sulfonamide derivatives of oxazoles. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation and modulation of cell cycle proteins .
Q & A
Q. What synthetic routes are recommended for preparing 5-{[(4-methoxyphenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile?
- Methodological Answer : Begin with a multi-step synthesis involving: (i) Sulfonylation of 4-chlorophenyl precursors with 3-methylpiperidine to introduce the sulfonyl-piperidine moiety. (ii) Oxazole ring formation via cyclocondensation using ethyl acetoacetate derivatives and nitrile precursors. (iii) Functionalization with 4-methoxybenzylamine via nucleophilic substitution.
- Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) for each step to minimize side products. Use HPLC to monitor intermediate purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- X-ray crystallography for definitive bond-length and angle validation (if crystalline).
- FTIR to confirm functional groups (e.g., sulfonyl, oxazole C=N).
- NMR (¹H, ¹³C, 2D-COSY) to resolve aromatic and piperidine proton environments.
- DFT calculations (e.g., Gaussian) to model electronic properties like HOMO-LUMO gaps and charge distribution .
Q. What in silico tools are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) to assess binding affinity with target proteins (e.g., enzymes with sulfonyl-binding pockets).
- ADMET prediction (SwissADME, pkCSM) to evaluate pharmacokinetics and toxicity.
- Pharmacophore modeling to identify critical structural motifs (e.g., sulfonyl group, methoxybenzylamine) for activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Use a Box-Behnken or Central Composite Design to test variables (temperature, catalyst loading, solvent ratio).
- Analyze responses (yield, purity) via ANOVA to identify significant factors.
- For example, highlights the use of statistical methods to minimize experimental runs while maximizing data quality .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate computational models: Ensure force fields (e.g., AMBER) and solvation parameters match experimental conditions (pH, ionic strength).
- Validate docking poses with Molecular Dynamics (MD) simulations to assess stability over time.
- Cross-check experimental assays (e.g., enzyme inhibition IC₅₀) for false positives/negatives (e.g., aggregation artifacts).
- emphasizes iterative feedback between computational and experimental data to refine hypotheses .
Q. How can computational methods accelerate the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Perform scaffold-hopping using cheminformatics tools (RDKit, Schrodinger) to modify the oxazole core or piperidine substituents.
- Apply Free Energy Perturbation (FEP) to predict binding energy changes for substituent modifications.
- Use Quantum Mechanics/Molecular Mechanics (QM/MM) to model electronic effects of methoxy or sulfonyl groups on target interactions .
Q. What analytical techniques are critical for assessing batch-to-batch consistency in purity?
- Methodological Answer :
- HPLC-MS with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to detect impurities.
- Karl Fischer titration for residual water analysis.
- DSC/TGA to evaluate thermal stability and polymorphic forms.
- Reference methods from and for validation protocols .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Analytical Signatures
| Intermediate | Key Spectral Markers (NMR) | Reference |
|---|---|---|
| Sulfonylated precursor | δ 7.8 ppm (d, 2H, Ar-SO₂), δ 3.2 ppm (m, piperidine) | |
| Oxazole-4-carbonitrile core | δ 8.1 ppm (s, 1H, oxazole), δ 4.3 ppm (s, -CN) |
Q. Table 2: Computational Parameters for DFT Studies
| Parameter | Value/Software | Purpose |
|---|---|---|
| Basis Set | B3LYP/6-311+G(d,p) | Electron correlation and accuracy |
| Solvation Model | SMD (water) | Mimic physiological conditions |
| Convergence Criteria | 1e⁻⁶ Hartree | Energy minimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
